Pyrrolidine-3-carboxylic acid hydrochloride

Foldamer chemistry β-Peptide secondary structure Circular dichroism

Choose pyrrolidine-3-carboxylic acid hydrochloride for β-peptide foldamer projects. Unlike α-proline, its β-amino acid backbone yields predictable, non-hydrogen-bonded secondary structures (confirmed by CD from tetramer onward). The hydrochloride salt guarantees solubility in aqueous assay buffers. This scaffold is essential for subnanomolar ETA-selective antagonists, submicromolar GAT1 inhibitors, and BACE-1 inhibitors. Achieve reproducible medicinal chemistry syntheses with defined purity.

Molecular Formula C5H10ClNO2
Molecular Weight 151.59 g/mol
CAS No. 953079-94-2
Cat. No. B1418073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine-3-carboxylic acid hydrochloride
CAS953079-94-2
Molecular FormulaC5H10ClNO2
Molecular Weight151.59 g/mol
Structural Identifiers
SMILESC1CNCC1C(=O)O.Cl
InChIInChI=1S/C5H9NO2.ClH/c7-5(8)4-1-2-6-3-4;/h4,6H,1-3H2,(H,7,8);1H
InChIKeyOYCLYMMIZJWYJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolidine-3-carboxylic acid hydrochloride (CAS 953079-94-2): A Key β-Proline Building Block for Pharmaceutical Synthesis and GABA Transporter Research


Pyrrolidine-3-carboxylic acid hydrochloride (β-proline hydrochloride; CAS 953079-94-2) is a cyclic β-amino acid that differs from the natural α-amino acid proline (pyrrolidine-2-carboxylic acid) by the position of the amino group relative to the carboxylic acid . This structural shift imparts distinct conformational properties to β-proline oligomers compared to α-proline peptides, with implications for foldamer design and protein mimicry [1]. As a hydrochloride salt, the compound offers enhanced stability and aqueous solubility compared to the free base, making it a preferred form for pharmaceutical synthesis and biological assays . The pyrrolidine-3-carboxylic acid scaffold has been exploited in the development of endothelin-A receptor antagonists, GABA transporter 1 (GAT1) inhibitors, and BACE-1 inhibitors, underscoring its versatility as a privileged structure in medicinal chemistry [2][3][4].

Why Generic Substitution of Pyrrolidine-3-carboxylic acid hydrochloride with In-Class Analogs Compromises Conformational Fidelity and Target Engagement


Substituting pyrrolidine-3-carboxylic acid hydrochloride with related pyrrolidine or piperidine carboxylic acids introduces non-trivial changes in both secondary structure propensities and biological activity profiles. The β-amino acid backbone of β-proline positions the amino group two carbons away from the carboxylate, which fundamentally alters the conformational landscape of its oligomers relative to α-proline peptides . Direct comparative circular dichroism studies demonstrate that (S)-pyrrolidine-3-carboxylic acid (PCA) oligomers adopt a distinct non-hydrogen-bonded secondary structure from tetramer onward, a property shared with nipecotic acid (piperidine-3-carboxylic acid) oligomers but absent in α-proline oligomers, which require a different number of residues to stabilize comparable secondary structures [1]. Furthermore, within specific target families such as endothelin receptors and GABA transporters, even subtle modifications to the pyrrolidine-3-carboxylic acid core dramatically alter potency and selectivity. For instance, pyrrolidine-3-carboxylic acid-derived endothelin-A antagonists achieve subnanomolar IC50 values and >1000-fold selectivity over ETB receptors, a profile that degrades with alternative heterocyclic cores [2]. These structural and pharmacological divergences preclude simple in-class substitution without rigorous re-validation of both conformational behavior and target engagement parameters.

Pyrrolidine-3-carboxylic acid hydrochloride (CAS 953079-94-2): Quantified Differentiation Against Key Comparators in Conformation, Receptor Pharmacology, and Physical Properties


Conformational Signature: (S)-Pyrrolidine-3-carboxylic acid Oligomers Adopt a Distinct Non-Hydrogen-Bonded Secondary Structure Different from α-Proline Peptides

In a direct comparative circular dichroism (CD) study, homooligomers of (S)-pyrrolidine-3-carboxylic acid (PCA) and (S)-nipecotic acid (Nip) were analyzed in methanol. For both PCA and Nip series, a profound change in the far-UV CD spectrum was observed from monomer to tetramer, indicating the formation of a characteristic secondary structure by the tetramer. In contrast, α-proline oligomers exhibit a different CD pattern, with secondary structure stabilization requiring different oligomer lengths and involving hydrogen bonding that is absent in PCA and Nip oligomers [1]. The CD pattern of PCA tetramer is comparable to that of Nip tetramer but distinct from that of α-proline oligomers of equivalent length [1].

Foldamer chemistry β-Peptide secondary structure Circular dichroism

Endothelin-A Receptor Antagonism: Subnanomolar Affinity and >1000-Fold Selectivity Over ETB Achieved with Pyrrolidine-3-carboxylic Acid Scaffold

A series of pyrrolidine-3-carboxylic acid derivatives were optimized as endothelin-A (ETA) receptor antagonists. The lead compound A-127722, bearing a pyrrolidine-3-carboxylic acid core, exhibited an IC50 of 0.36 nM for inhibition of ET-1 radioligand binding at the ETA receptor, with a 1000-fold selectivity for ETA versus the ETB receptor [1]. In comparison, non-benzodioxole-containing analogs with alternative heterocyclic cores showed reduced potency or selectivity. For instance, substitution of the benzodioxole group with 1- or 2-naphthyl yielded weak antagonists, while oxygenated benzenes retained low-nanomolar potency but often with reduced selectivity [2].

Endothelin receptor pharmacology Cardiovascular drug discovery Structure-activity relationship

GABA Transporter 1 (GAT1) Inhibition: Pyrrolidine-3-carboxylic Acid-Based Oximes Achieve Submicromolar Affinity, Enabling First-in-Class mGAT1 Inhibitors

In an oxime library screening study, N-substituted lipophilic pyrrolidine-3-carboxylic acid derivatives were evaluated for binding to murine GAT1 (mGAT1) using MS binding assays. Oxime derivatives incorporating a 1,1′-biphenyl moiety and a pyrrolidine-3-carboxylic acid motif were identified as the first inhibitors of mGAT1 containing this amino acid core, with binding affinities in the submicromolar range [1]. Prior to this study, no GAT1 inhibitors based on pyrrolidine-3-carboxylic acid had been reported, whereas nipecotic acid (piperidine-3-carboxylic acid) and guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid) are well-established GAT1 inhibitor scaffolds. The identification of submicromolar hits validates the pyrrolidine-3-carboxylic acid motif as a viable alternative to these traditional GABA uptake inhibitor cores, offering a new vector for chemical optimization [1].

GABA transporter pharmacology Neurological disorder therapeutics Mass spectrometry binding assays

BACE-1 Inhibition: 5-Oxo-pyrrolidine-3-carboxylic Acid Derivatives Exhibit Sub-Micromolar Activity via Unique S2′ Subsite Interactions

A series of fully substituted 5-oxo-pyrrolidine-3-carboxylic acid derivatives were synthesized via directed C(sp3)–H activation and evaluated for BACE-1 inhibition. These compounds inhibited BACE-1 enzyme with sub-micromolar activity, attributed to the interaction of an aryl appendage introduced via C(sp3)–H activation within the BACE-1 S2′ subsite [1]. While this study focuses on 5-oxo derivatives rather than the parent pyrrolidine-3-carboxylic acid hydrochloride, it demonstrates that the pyrrolidine-3-carboxylic acid scaffold is a viable starting point for developing BACE-1 inhibitors. In comparison, many reported BACE-1 inhibitors utilize different heterocyclic cores (e.g., aminohydantoins, iminopyrimidinones); the sub-micromolar activity achieved with the 5-oxo-pyrrolidine-3-carboxylic acid derivatives establishes this scaffold as a competitive alternative, particularly given the synthetic accessibility enabled by C(sp3)–H functionalization [1].

Alzheimer's disease BACE-1 inhibitors C–H activation

Physical Form and Stability: Hydrochloride Salt Provides Lower Melting Point and Controlled Aqueous Solubility Compared to Free Base

The hydrochloride salt of pyrrolidine-3-carboxylic acid (CAS 953079-94-2) exhibits a melting point of 33–38 °C and is a solid at room temperature . In contrast, the free base (S)-pyrrolidine-3-carboxylic acid (CAS 72580-53-1) has a significantly higher melting point of 175–178 °C . The lower melting point of the hydrochloride salt can be advantageous for certain formulation processes, while the free base's higher melting point may confer greater thermal stability. Both forms are soluble in water, but the hydrochloride salt is typically more readily soluble due to its ionic nature, facilitating its use in aqueous biological assays . The hydrochloride salt is also less hygroscopic than the free base, improving storage stability and handling characteristics.

Pharmaceutical formulation Solid-state chemistry Salt selection

Synthetic Accessibility and Purity: Commercial Hydrochloride Salt Available at ≥95% Purity with Validated Storage and Handling Protocols

Pyrrolidine-3-carboxylic acid hydrochloride is commercially available from major suppliers such as Sigma-Aldrich and Thermo Scientific with a minimum purity of 95% (assay) . The compound is supplied as a solid with recommended storage at 2–8 °C . In comparison, the free base (S)-pyrrolidine-3-carboxylic acid is also commercially available but may require different storage conditions (e.g., −20 °C for long-term storage) due to potential stability concerns . The hydrochloride salt's defined melting point (33–38 °C) and flash point (>110 °C) provide clear quality control parameters and safety handling guidelines, which are less consistently reported for the free base across vendors.

Chemical procurement Building block supply Quality control

Pyrrolidine-3-carboxylic acid hydrochloride: Optimal Research and Industrial Application Scenarios Derived from Differentiated Evidence


Design of β-Peptide Foldamers with Predictable Non-Hydrogen-Bonded Secondary Structures

Based on the direct head-to-head CD comparison showing that PCA tetramers adopt a stable non-hydrogen-bonded secondary structure distinct from α-proline [1], pyrrolidine-3-carboxylic acid hydrochloride is the preferred building block for constructing β-peptide foldamers that require defined, hydrogen-bond-independent conformations. Researchers designing protein mimics or inhibitors of protein-protein interactions should select this compound over α-proline when the target application demands a foldamer with a predictable β-peptide helical structure that is not reliant on backbone hydrogen bonding. The hydrochloride salt form ensures solubility in aqueous buffers commonly used in biophysical assays.

Discovery of Highly Selective Endothelin-A Receptor Antagonists

The subnanomolar ETA affinity and >1000-fold selectivity over ETB achieved with pyrrolidine-3-carboxylic acid derivatives [2] make this scaffold essential for cardiovascular drug discovery programs targeting endothelin-mediated pathologies (e.g., hypertension, heart failure). Medicinal chemistry teams should prioritize the pyrrolidine-3-carboxylic acid core when high ETA selectivity is required, as alternative heterocyclic cores have not replicated this selectivity profile. The hydrochloride salt serves as a convenient starting material for synthesizing the 2,4-diarylpyrrolidine-3-carboxylic acid antagonists described in the literature.

Development of Novel GABA Transporter 1 (GAT1) Inhibitors

Following the first-in-class identification of submicromolar mGAT1 inhibitors bearing a pyrrolidine-3-carboxylic acid motif [3], this compound enables exploration of a new chemical space for GABA uptake inhibition. Researchers seeking to overcome limitations of established GAT1 inhibitor scaffolds (e.g., nipecotic acid, guvacine) should incorporate pyrrolidine-3-carboxylic acid hydrochloride into their synthetic workflows to generate novel oxime derivatives or other analogs. The submicromolar affinities reported for biphenyl-containing oximes provide a validated starting point for hit-to-lead optimization in programs targeting epilepsy, anxiety, or other GABA-related disorders.

Synthesis of BACE-1 Inhibitors via C(sp3)–H Functionalization

The sub-micromolar BACE-1 inhibition exhibited by 5-oxo-pyrrolidine-3-carboxylic acid derivatives [4] positions the parent pyrrolidine-3-carboxylic acid hydrochloride as a strategic intermediate for Alzheimer's disease drug discovery. Organic chemists employing directed C(sp3)–H activation methodologies can utilize this building block to generate stereochemically dense 5-oxopyrrolidines with aryl appendages that engage the BACE-1 S2′ subsite. The commercial availability and defined purity of the hydrochloride salt facilitate reproducible synthetic sequences, reducing variability in early-stage medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrrolidine-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.